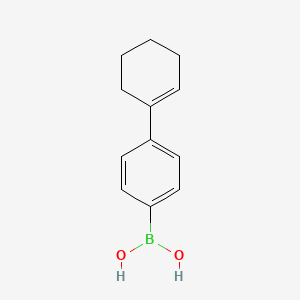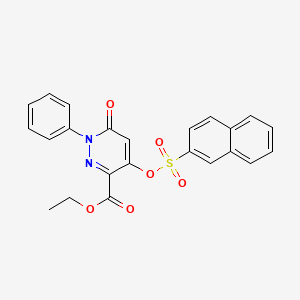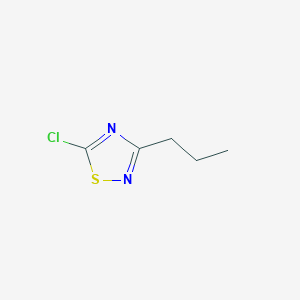
4-(Cyclohex-1-en-1-yl)phenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Cyclohex-1-en-1-yl)phenylboronic acid is a chemical compound with the CAS Number: 1914060-06-2 . It has a molecular weight of 202.06 and its IUPAC name is (2’,3’,4’,5’-tetrahydro- [1,1’-biphenyl]-4-yl)boronic acid . The compound is typically stored in a refrigerated environment .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15BO2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h4,6-9,14-15H,1-3,5H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 202.06 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Applications De Recherche Scientifique
4-(Cyclohex-1-en-1-yl)phenylboronic acid has been extensively studied for its potential applications in various fields of scientific research. It has been used as a building block for the synthesis of various compounds, such as fluorescent dyes, liquid crystals, and polymers. This compound has also been used as a ligand for the preparation of metal complexes, which have potential applications in catalysis and materials science. In addition, this compound has been used as a probe for the detection of saccharides and other biomolecules.
Mécanisme D'action
The mechanism of action of 4-(Cyclohex-1-en-1-yl)phenylboronic acid is not fully understood. It is believed to interact with biological molecules, such as enzymes and receptors, through the boron atom. The boron atom in this compound can form a reversible covalent bond with the hydroxyl group of serine or threonine residues in proteins, which can lead to the inhibition or activation of enzyme activity. This compound has also been shown to interact with the ATP-binding site of kinases, which can lead to the inhibition of kinase activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, such as proteases, kinases, and glycosidases. This compound has also been shown to inhibit the growth of cancer cells and bacteria. In addition, this compound has been shown to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
4-(Cyclohex-1-en-1-yl)phenylboronic acid has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used as a building block for the synthesis of various compounds. This compound can also be used as a probe for the detection of saccharides and other biomolecules. However, this compound has some limitations for lab experiments. It is a relatively large and hydrophobic compound that can be difficult to solubilize in aqueous solutions. In addition, this compound can interact with biological molecules non-specifically, which can lead to off-target effects.
Orientations Futures
There are several future directions for the research on 4-(Cyclohex-1-en-1-yl)phenylboronic acid. One direction is the development of new synthetic methods for this compound and its derivatives. Another direction is the exploration of the biological activity of this compound and its derivatives, including their interactions with enzymes, receptors, and other biomolecules. The development of new applications for this compound and its derivatives, such as in catalysis, materials science, and drug discovery, is also a promising area of research. Finally, the optimization of the physicochemical properties of this compound and its derivatives, such as solubility and bioavailability, is an important area of research for their practical applications.
Méthodes De Synthèse
The synthesis of 4-(Cyclohex-1-en-1-yl)phenylboronic acid involves the reaction of 4-bromo-1-cyclohexene with phenylboronic acid in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura coupling reaction, which is a widely used method for the synthesis of arylboronic acids. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration.
Safety and Hazards
Propriétés
IUPAC Name |
[4-(cyclohexen-1-yl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BO2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h4,6-9,14-15H,1-3,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLLYELXGUEYMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CCCCC2)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[4-(4-fluorophenyl)piperazino]carbonyl}-6-isopropylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2619712.png)
![1-Phenyl-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2619713.png)


![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-quinoxalin-2-ylmethanone](/img/structure/B2619719.png)


![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-fluoro-4-methoxybenzamide](/img/structure/B2619727.png)
![N-(2-chlorophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2619729.png)
![2-{[(4-Fluorophenyl)methyl]amino}acetic acid hydrochloride](/img/no-structure.png)

![N-{4-[(4-hydroxynaphthalen-1-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2619732.png)
![N-(3-methoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2619734.png)
![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2619735.png)